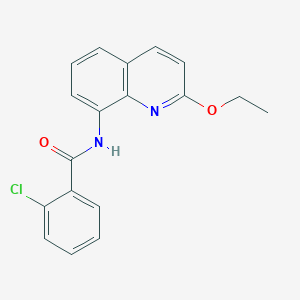![molecular formula C21H24N4O6S B2864661 4-(diethylsulfamoyl)-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 533870-46-1](/img/structure/B2864661.png)
4-(diethylsulfamoyl)-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule with several functional groups. It contains a benzamide group, an oxadiazole ring, and a diethylsulfamoyl group . The molecule also has a phenyl ring substituted with two methoxy groups .
Molecular Structure Analysis
The molecular structure of this compound is quite complex due to the presence of several functional groups. The benzamide group, the oxadiazole ring, and the diethylsulfamoyl group all contribute to the overall structure . The presence of the methoxy groups on the phenyl ring also adds to the complexity .Applications De Recherche Scientifique
Photodynamic Therapy
The structure of the compound, particularly the presence of a 3,5-dimethoxyphenyl group, is reminiscent of molecules used in photodynamic therapy (PDT) . PDT is a treatment that uses photosensitizing agents, alongside light, to produce reactive oxygen species that can kill cancer cells, bacteria, and other pathogens. This compound could potentially be synthesized and tested for its efficacy as a photosensitizer in PDT.
Proteomics Research
In proteomics, compounds with specific binding affinities are used to isolate and study proteins. The diethylsulfamoyl moiety within this compound could interact with certain proteins or enzymes, making it a candidate for use in affinity chromatography and other proteomics applications .
Agricultural Chemistry
Compounds with oxadiazole rings are often explored for their potential use in agriculture. They can serve as growth regulators, herbicides, or insecticides . The subject compound could be investigated for its ability to affect plant growth or protect crops from pests .
Environmental Science
In environmental science, similar compounds are used to detect pollutants or to remove hazardous substances from the environment. The benzamide portion of the molecule could be involved in binding to specific environmental toxins, aiding in their detection and removal .
Chemical Engineering
In the field of chemical engineering, such a compound could be utilized in the synthesis of novel polymers or coatings that have specific properties, such as increased resistance to heat or corrosion. The oxadiazole and benzamide groups could contribute to the thermal stability and mechanical strength of these materials .
Biotechnology
Lastly, in biotechnology, the compound’s structure suggests potential use in gene delivery systems . The dimethoxyphenyl group could be modified to enhance cell membrane permeability, making it a useful vector for delivering genetic material into cells .
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
4-(diethylsulfamoyl)-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O6S/c1-5-25(6-2)32(27,28)18-9-7-14(8-10-18)19(26)22-21-24-23-20(31-21)15-11-16(29-3)13-17(12-15)30-4/h7-13H,5-6H2,1-4H3,(H,22,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUSPGRLDGZFPJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC(=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(diethylsulfamoyl)-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-cyano-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2864578.png)
![2-(benzylsulfanyl)-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}acetamide](/img/structure/B2864579.png)



![9-((2,4-Dichloro-5-methylphenyl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane](/img/structure/B2864586.png)
![4-[4-(2-Pyridinyl)-2-pyrimidinyl]phenyl 4-chlorobenzenesulfonate](/img/structure/B2864587.png)


![2-[3-Cyano-4-(3,4-dimethoxyphenyl)-6-phenylpyridin-2-yl]sulfanylacetamide](/img/structure/B2864592.png)
![1-[4-(4-Acetylphenyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2864594.png)
![2-((6-(4-ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2864596.png)

![(4-(Ethylsulfonyl)phenyl)(4-(4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2864601.png)